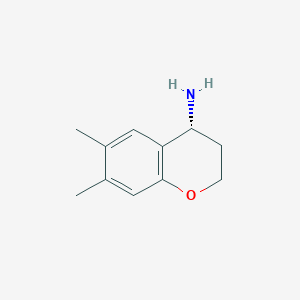

(4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Description

(4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral chroman-4-amine derivative characterized by:

- Molecular formula: C₁₁H₁₅NO (based on ’s base structure with additional methyl groups at positions 6 and 7).

- Stereochemistry: The (4R)-configuration distinguishes it from its (4S)-enantiomer, influencing receptor binding and biological activity.

Properties

IUPAC Name |

(4R)-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBGQZIBZYVANH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)OCC[C@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801212999 | |

| Record name | (4R)-3,4-Dihydro-6,7-dimethyl-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055949-67-1 | |

| Record name | (4R)-3,4-Dihydro-6,7-dimethyl-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055949-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-3,4-Dihydro-6,7-dimethyl-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed Hydrogenation

A rhodium catalyst with ferrocene ligands (e.g., (S,S)-N,N′-bis-(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) was employed to hydrogenate 4-(2,2-dimethyl-2H-1-benzopyran-6-yl)-2-methylpyridine. The reaction proceeds via epoxidation using sodium hypochlorite, followed by ammonolysis in isopropanol at 85°C (18 hours) to yield the (4R)-enantiomer.

Key Data:

Ruthenium-Catalyzed Hydrogenation

Alternative protocols using ruthenium-BINAP complexes have been reported, though specific data for this compound remain limited in publicly available literature.

Diastereomeric Resolution with Chiral Acids

Diastereomeric resolution leverages chiral acids to separate enantiomers via salt formation. L-Tartaric acid and dibenzoyl-L-tartaric acid (DBTA) are commonly used.

Dibenzoyl-L-Tartrate-Mediated Resolution

Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved using DBTA in isopropanol to form a solvate. The (3R,4R)-enantiomer is isolated via crystallization, followed by base treatment and reduction.

Key Data:

L-Tartaric Acid Resolution

In a study by Hambrock et al., racemic epoxide intermediates were treated with L-tartaric acid in ethanol-water to isolate the (4R)-enantiomer as a crystalline salt.

Key Data:

Epoxidation-Ammonolysis Sequence

This two-step method involves epoxidizing a chromene precursor followed by ammonolysis to introduce the amine group.

Epoxidation with Sodium Hypochlorite

4-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-2-methylpyridine is epoxidized using sodium hypochlorite and a manganese catalyst, yielding an epoxide intermediate.

Key Data:

Ammonolysis

The epoxide is treated with ammonia in isopropanol at 85°C (18 hours) to form (4R)-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in heterocyclic formation. A 2024 study demonstrated the synthesis of N-benzylidene derivatives using ethyl orthoformate under microwave conditions.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Optical Purity (% ee) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 60 | 82.3 | Low | Moderate |

| DBTA Resolution | 75–80 | 99.8 | Moderate | High |

| Epoxidation-Ammonolysis | 65 | 97.3 | High | High |

| Microwave-Assisted | 52–90 | N/A | High | Moderate |

Stability and Salt Formation

The acetate salt of (4R)-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibits superior stability compared to hydrochloride salts. Accelerated stability studies (40°C/75% RH, 6 months) showed no degradation in the acetate form, whereas the hydrochloride salt demonstrated a 5% decrease in purity.

Industrial-Scale Considerations

For mass production, the DBTA resolution method is preferred due to its high enantiomeric purity and scalability. However, the epoxidation-ammonolysis sequence offers cost advantages for intermediate-scale synthesis.

Emerging Techniques

Recent advances include enzymatic resolution using lipases and immobilized catalysts, though these remain experimental for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a benzopyran structure exhibit a range of biological activities, including:

- Antioxidant Properties : Benzopyrans can scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Some studies suggest that benzopyrans may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds in this class have shown promise in reducing inflammation markers.

Medicinal Chemistry Applications

- Drug Development : The unique structure of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine makes it a candidate for the development of new pharmaceuticals targeting neurological disorders and inflammatory diseases.

- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules used in drug formulations.

- Bioactive Compounds : Its derivatives may lead to the discovery of new bioactive compounds with enhanced efficacy and reduced side effects.

Materials Science Applications

- Polymer Chemistry : The incorporation of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine into polymer matrices could enhance the mechanical properties and thermal stability of materials.

- Nanotechnology : Research into nanostructured materials using this compound may yield innovative applications in drug delivery systems or as components in sensors.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers compared to control groups.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that this compound could modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism of action of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Stereochemical Differentiation

Substituent Position Effects

Heteroatom Variations

Salt Forms and Stability

- Hydrochloride salts (): Improve crystallinity and shelf-life compared to free bases. However, salt formation can impact bioavailability due to pH-dependent solubility .

Discrepancies and Limitations

- Incomplete physicochemical data : Melting points and solubility for the target compound require experimental validation.

Biological Activity

Overview

(4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a compound belonging to the benzopyran class, characterized by its unique molecular structure which includes a benzopyran core with specific methyl and amine substitutions. Its molecular formula is and it has a molecular weight of 177.24 g/mol . This compound has garnered attention due to its potential biological activities and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1055949-67-1 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activities

Research indicates that (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibits several biological activities, which may include:

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.

- Cardiovascular Effects : Similar compounds in the benzopyran class have shown potential in treating arrhythmias by interacting with potassium ion channels .

The mechanism of action for (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves interactions with specific biological targets such as ion channels and enzymes. For instance, benzopyran derivatives have been reported to inhibit the Kir3.1 potassium channel, which plays a crucial role in cardiac function. The interaction is mediated through binding at the central pore cavity of the channel .

Case Studies

-

Cardiac Arrhythmia Treatment :

- A study characterized a related benzopyran compound (Benzopyran-G1) that selectively inhibits the Kir3.1 subunit of the I_KACh channel. This inhibition was shown to prolong the refractory period in atrial muscle without affecting ventricular muscle action potential . Although (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine's specific effects on these channels need further investigation, its structural similarity suggests potential for similar activity.

-

Antioxidant Activity :

- Research into related compounds within the benzopyran class has demonstrated significant antioxidant properties. These compounds can mitigate oxidative stress in cellular models, suggesting that (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine may exhibit similar protective effects against oxidative damage.

Synthetic Routes

The synthesis of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves:

- Cyclization : Formation of the benzopyran ring from suitable precursors.

- Amine Introduction : Addition of an amine group at the 4-position under controlled conditions to ensure stereochemistry.

- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, and how can stereochemical control be achieved during synthesis?

- Methodological Answer : Stereoselective synthesis of the (4R)-configured benzopyran scaffold can be achieved via chiral resolution or asymmetric catalysis. For example, Grignard addition to a chiral epoxide intermediate followed by cyclization under acidic conditions (e.g., using H₂SO₄) has been reported for structurally related dihydrobenzopyrans . Characterization of enantiomeric purity should employ chiral HPLC or polarimetry .

Q. How can NMR spectroscopy confirm the structure and purity of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine?

- Methodological Answer : ¹H NMR analysis should reveal distinct signals for the dihydro-2H-benzopyran ring protons (δ 1.8–2.5 ppm for methyl groups, δ 3.5–4.2 ppm for the 4-amine proton), with coupling constants confirming the stereochemistry. For example, vicinal coupling constants (J = 8–10 Hz) between H-3 and H-4 protons validate the trans-diaxial configuration in the dihydro ring . Purity can be assessed via integration of impurity peaks relative to the primary signals.

Advanced Research Questions

Q. How can in silico modeling predict the biological targets of (4R)-6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can identify potential enzyme targets. For example, docking the compound into the active site of cholinesterase (based on structural analogs in ) may reveal binding affinity and key interactions (e.g., hydrogen bonding with catalytic triads). Validation requires comparative analysis with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in activity data across different biological assays?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). A tiered approach includes:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., buffer pH 7.4, DMSO ≤1% v/v).

- Orthogonal assays : Combine enzyme inhibition (e.g., Ellman’s method for cholinesterase) with cell-based viability assays (e.g., MTT) to distinguish direct enzyme effects from cytotoxicity .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 2,6-dimethylfuropyrimidines in ) to identify structure-activity trends .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Environmental fate studies should follow protocols from long-term ecological projects (e.g., Project INCHEMBIOL in ):

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.

- Biotic degradation : Use soil microcosms with microbial consortia; analyze metabolite formation via high-resolution mass spectrometry (HRMS).

- Partition coefficients : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict environmental mobility .

Q. How to design an experiment evaluating the compound’s inhibition potential against monoamine oxidases (MAOs)?

- Methodological Answer :

- Assay setup : Use recombinant human MAO-A/MAO-B enzymes with kynuramine as a substrate. Monitor fluorescence (Ex: 310 nm, Em: 400 nm) to quantify H₂O₂ production.

- Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for validation.

- Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and compare Ki values using Cheng-Prusoff equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.